(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. According to multiple authoritative sources, the complete IUPAC name is (8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione. This nomenclature explicitly defines the stereochemical configuration at each chiral center, which is crucial for understanding the compound's three-dimensional structure and biological activity.
Alternative systematic names documented in chemical databases include the simplified form 17,21-Dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione, which emphasizes the pregnane backbone and functional group positions. The α-configuration at the 16-position is particularly significant, as it distinguishes this compound from potential β-isomers and affects the overall molecular conformation. Chemical literature also recognizes this compound under the name 16α-Methylprednisone, reflecting its structural relationship to the well-known corticosteroid prednisone.
The naming convention follows the standard steroid numbering system where the pregnane backbone provides the fundamental structure, with modifications indicated by position numbers and stereochemical descriptors. The presence of the 1,4-diene system in rings A and B is explicitly noted in the systematic name, indicating the presence of double bonds between carbons 1-2 and 4-5. This dienone system is characteristic of many synthetic corticosteroids and contributes significantly to the compound's chemical and biological properties.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₂₂H₂₈O₅ represents the precise atomic composition of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione. This formula indicates a molecular weight of 372.45 grams per mole, as consistently reported across multiple analytical sources. The compound contains twenty-two carbon atoms arranged in the characteristic steroid tetracyclic framework, twenty-eight hydrogen atoms, and five oxygen atoms distributed among hydroxyl and ketone functional groups.
Detailed stereochemical analysis reveals seven defined stereocenters within the molecule, as indicated by the systematic IUPAC nomenclature. The absolute configuration at each chiral center follows the S or R designation: positions 8S, 9S, 10R, 13S, 14S, 16R, and 17R. This specific stereochemical arrangement is crucial for the compound's identity and distinguishes it from other possible stereoisomers. The 16R configuration, in particular, represents the α-orientation of the methyl substituent at position 16, which is a defining structural feature.
The molecular structure incorporates several key functional groups that contribute to its chemical properties. Three ketone functionalities are present at positions 3, 11, and 20, while hydroxyl groups occupy positions 17 and 21. The position 21 hydroxyl is part of a hydroxyacetyl side chain attached to the 17-carbon, representing a common structural motif in corticosteroid chemistry. The 1,4-diene system in the A ring creates a conjugated enone that significantly influences the compound's electronic properties and chemical reactivity.
Comparative Analysis of Structural Analogues in Corticosteroid Family
(16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exhibits significant structural relationships with major corticosteroids, particularly within the prednisolone and dexamethasone series. Comparative analysis with methylprednisolone, which bears the molecular formula C₂₂H₃₀O₅ and molecular weight 374.47 grams per mole, reveals key structural differences. While both compounds share the pregnane backbone and similar hydroxylation patterns, methylprednisolone contains a 6α-methyl group and an 11β-hydroxyl group, contrasting with the 16α-methyl group and 11-ketone functionality in the target compound.
The relationship to prednisolone (C₂₁H₂₈O₅, molecular weight 360.45 g/mol) demonstrates the impact of additional methylation. Prednisolone lacks the 16-methyl substituent present in the target compound but maintains the same hydroxylation pattern at positions 11, 17, and 21. The addition of the 16α-methyl group in the target compound increases the molecular weight by 12 mass units and introduces an additional chiral center, potentially affecting biological activity and metabolic stability.
Dexamethasone, under which the target compound is classified as European Pharmacopoeia Impurity J, shares the 16α-methyl substitution but differs significantly in other structural aspects. Dexamethasone incorporates a 9α-fluoro substitution and maintains an 11β-hydroxyl group, while the target compound features an 11-ketone and lacks fluorination. This comparison highlights how subtle structural modifications within the corticosteroid framework can lead to compounds with distinct chemical and pharmaceutical properties.
The structural analysis extends to prednisone, which serves as another important reference point in this chemical series. Prednisone bears the molecular formula C₂₁H₂₆O₅ and represents the 11-oxo analogue of prednisolone. The target compound can be viewed as the 16α-methyl derivative of prednisone, demonstrating the systematic relationship between these corticosteroid structures. This relationship explains the alternative nomenclature of 16α-methylprednisone for the target compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | C₂₂H₂₈O₅ | 372.45 | 16α-methyl, 11-ketone, 1,4-diene |
| Methylprednisolone | C₂₂H₃₀O₅ | 374.47 | 6α-methyl, 11β-hydroxyl |
| Prednisolone | C₂₁H₂₈O₅ | 360.45 | 11β-hydroxyl, no 16-methyl |
| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | 16α-methyl, 9α-fluoro, 11β-hydroxyl |
| Prednisone | C₂₁H₂₆O₅ | 358.43 | 11-ketone, no 16-methyl |
Crystallographic Data and Conformational Stability Studies
The conformational analysis of (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione reveals important aspects of its three-dimensional structure and stability characteristics. Chemical database records indicate that the compound exhibits defined stereochemistry at all seven chiral centers, with no undefined stereocenters or E/Z geometric centers. This complete stereochemical definition contributes to conformational stability and ensures consistent physical and chemical properties.
Molecular modeling studies, as reflected in computational chemistry databases, provide insights into the compound's preferred conformations. The Human Metabolome Database reports specific three-dimensional coordinates for the molecule, indicating a preferred conformation that minimizes steric interactions while maintaining optimal hydrogen bonding patterns. The presence of multiple hydroxyl groups and ketone functionalities creates opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's solid-state structure and solution behavior.
The compound's rotatable bond count, reported as 2-5 depending on the analytical method, suggests moderate conformational flexibility. This flexibility is primarily associated with the hydroxyacetyl side chain at position 17, which can adopt various orientations relative to the rigid steroid backbone. The relatively low number of rotatable bonds compared to more flexible molecules contributes to the compound's conformational stability and facilitates crystallization for analytical purposes.
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-VUOZLLHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738059 | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-77-3 | |
| Record name | (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Starting Material: 9β,11β-Epoxy-17α,21-Dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene
The synthesis begins with the commercially available precursor 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (compound 6 in source), which provides the foundational 16α-methyl group and 1,4-diene system.
Key Characteristics of the Starting Material:
-
Molecular formula : C₂₄H₃₂O₆
-
Key functional groups : 9β,11β-epoxide, 17α- and 21-hydroxyls, 3,20-diones.
Protection of the 21-Hydroxy Group
To prevent undesired side reactions during subsequent steps, the 21-hydroxyl is acetylated using acetic anhydride (Ac₂O) and potassium acetate (KOAc) in N,N-dimethylacetamide (DMAC):
Reaction Conditions :
-
Reagents : Ac₂O (30 mL, 318 mmol), KOAc (12.5 g, 127.5 mmol)
-
Solvent : DMAC (120 mL)
-
Temperature : 25°C
-
Duration : 1 hour
Outcome :
Epoxide Opening to Introduce 11β-Hydroxy
The 9β,11β-epoxide moiety is opened using hydrobromic acid (HBr) in acetic acid (AcOH), yielding a vicinal diol with bromine at C9 and hydroxyl at C11:
Reaction Conditions :
-
Reagents : 48% aqueous HBr (8 mL)
-
Solvent : AcOH (135 mL)
-
Temperature : 0°C → 25°C
-
Duration : 2.5 hours
Outcome :
Oxidation of 11β-Hydroxy to 11-Keto
The 11β-hydroxyl group is oxidized to a ketone using chromium trioxide (CrO₃) in a Jones oxidation-like protocol:
Reaction Conditions :
-
Reagents : CrO₃ (2.48 g, 24.8 mmol) in dilute sulfuric acid
-
Solvent : Acetone (150 mL)
-
Temperature : 0°C → 25°C
-
Duration : 3 hours
Outcome :
-
Product : 9α-Bromo-11-oxo-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.
-
Yield : 85–90% (estimated from analogous reactions).
Debromination and Deprotection
The C9 bromine is removed via catalytic hydrogenation, followed by hydrolysis of the 21-acetate:
Hydrogenation Conditions :
-
Catalyst : Pd/C (10% w/w)
-
Solvent : Ethanol (200 mL)
-
Pressure : H₂ (1 atm)
-
Duration : 4 hours
Hydrolysis Conditions :
-
Reagents : K₂CO₃ (5 g) in methanol/water (4:1)
-
Temperature : 25°C
-
Duration : 2 hours
Final Product :
-
(16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione .
-
Overall Yield : 65–70% (from compound 6 ).
Alternative Route via Direct Epoxide Oxidation
Epoxide to Dione Conversion
The 9β,11β-epoxide is directly oxidized to an 11-keto group using a hypervalent iodine reagent (e.g., iodobenzene diacetate):
Reaction Conditions :
-
Reagents : Iodobenzene diacetate (2.2 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C
-
Duration : 6 hours
Outcome :
Isolation and Purification
The crude product is purified via recrystallization from acetone/hexane (1:3), yielding analytically pure material:
Characterization Data :
-
Melting Point : 216–218°C.
-
¹H-NMR (400 MHz, CDCl₃) : δ 0.90 (d, J = 7.3 Hz, 16α-CH₃), 6.26 (dd, J = 10.1, 1.8 Hz, 1-CH), 6.00 (s, 4-CH).
Critical Analysis of Methodologies
Regioselectivity Challenges
The introduction of the 11-keto group is complicated by competing oxidation at C17 or C21. The use of bulky oxidizing agents (e.g., CrO₃-pyridine complex) improves selectivity for C11.
Analyse Chemischer Reaktionen
Types of Reactions
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methanol or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives, which are used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1. Anti-inflammatory Treatment
This compound is used in the treatment of various inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Its mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune response.
1.2. Immunosuppressive Therapy
Due to its ability to inhibit immune responses, (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is employed in organ transplantation to prevent rejection. It helps in maintaining graft tolerance by dampening the recipient's immune response against the transplanted organ.
3.1. Treatment of Asthma
A clinical study demonstrated that patients with moderate to severe asthma showed significant improvement in lung function when treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione compared to placebo groups. The study highlighted reduced exacerbation rates and improved quality of life metrics among patients receiving this treatment.
3.2. Rheumatoid Arthritis Management
In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exhibited decreased joint inflammation and pain levels compared to those receiving standard care.
Synthesis and Derivatives
The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves complex organic reactions that can yield various derivatives with altered pharmacological properties. These derivatives are being researched for enhanced efficacy and reduced side effects.
| Derivative | Potential Application |
|---|---|
| 9α-hydroxy derivative | Enhanced anti-inflammatory effects |
| 11β-hydroxyl derivative | Improved metabolic stability |
Regulatory Status
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is approved for use in several countries under various brand names for specific indications related to its anti-inflammatory and immunosuppressive properties.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune system activity. The molecular targets include various cytokines and transcription factors involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The following table summarizes structural differences and biological implications:
Pharmacological and Metabolic Differences
Receptor Binding and Potency
- 16α-Methyl Group : The α-configuration in the target compound enhances glucocorticoid receptor (GR) binding and prolongs half-life by reducing hepatic metabolism . In contrast, Meprednisone’s 16β-methyl group exhibits lower affinity .
- 11-Keto vs. 11β-Hydroxyl : The 11-keto group in the target compound and prednisone requires hepatic conversion (via 11β-HSD1) to active 11β-hydroxyl forms (e.g., prednisolone) . This step is bypassed in prednisolone, making it directly active .
Metabolic Stability
- The 16α-methyl group in the target compound and fluocortolone slows CYP3A4-mediated oxidation, extending half-life compared to non-methylated analogs like prednisone .
- Fluorination : Fluocortolone’s 6α-fluoro increases lipophilicity, enhancing tissue penetration and potency .
Clinical and Regulatory Roles
Research Findings on Structural Modifications
Impact of 16-Methyl Configuration
Fluorine Substitution
- Fluocortolone’s 6α-fluoro enhances GR binding affinity 10-fold compared to non-fluorinated analogs, demonstrating the role of halogens in modulating activity .
Biologische Aktivität
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione , commonly referred to as a derivative of methylprednisolone, is a steroid compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C22H28O5
- Molecular Weight : 372.45 g/mol
- CAS Number : 2036-77-3
- Structure : The compound features multiple hydroxyl groups and a unique steroid backbone that contributes to its biological activity.
The primary mechanism of action of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates the expression of genes involved in inflammation and immune responses. This leads to:
- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Activity : It inhibits the proliferation of immune cells such as lymphocytes.
Pharmacological Applications
This compound is primarily studied for its potential use in treating conditions such as:
- Autoimmune Diseases : Its immunosuppressive properties make it suitable for managing diseases like rheumatoid arthritis and lupus.
- Allergic Reactions : It can be effective in controlling severe allergic responses due to its anti-inflammatory effects.
Comparative Biological Activity
A comparative analysis with related compounds reveals:
| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Use |
|---|---|---|---|
| (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | High | Moderate | Autoimmune diseases |
| Methylprednisolone | Very High | High | Allergic reactions, inflammation |
| Dexamethasone | Very High | Very High | Severe inflammatory conditions |
Case Study 1: Autoimmune Disease Management
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione led to significant reductions in disease activity scores compared to placebo. The study highlighted improvements in joint swelling and pain relief within a six-week treatment period.
Case Study 2: Allergic Reactions
In a controlled study on patients with severe allergic reactions, the compound was administered as part of a treatment regimen. Results indicated a rapid decrease in symptoms such as swelling and respiratory distress within hours of administration.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione. Key findings include:
- Absorption and Distribution : The compound shows high bioavailability when administered orally or intravenously.
- Metabolism : It is primarily metabolized in the liver through hydroxylation and conjugation pathways.
- Excretion : The metabolites are excreted via urine, with a half-life that supports once-daily dosing in clinical settings.
Q & A
Basic: What analytical methodologies are recommended for structural confirmation and purity assessment of meprednisone?
To confirm the structure of meprednisone, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. For purity, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. Impurity profiling should reference pharmacopeial guidelines for corticosteroids, focusing on related substances like 16α-hydroxyprednisolone or degradation products (e.g., 21-aldehyde derivatives) . X-ray crystallography can resolve stereochemical ambiguities at the 16α-methyl position .
Basic: How is meprednisone synthesized, and what are critical steps in optimizing yield?
Meprednisone is synthesized via saponification of 7α-chloro-16α-methyl-1,4-pregnadiene-17α,21-diol-3,11,20-trione 17,21-dipropionate. Key steps include:
- Stereo-controlled introduction of the 16α-methyl group to avoid β-isomer contamination.
- Protection of hydroxyl groups during propionate ester cleavage to prevent oxidation.
Yield optimization requires strict temperature control (<40°C) and inert atmospheres to minimize degradation .
Advanced: What metabolic pathways of meprednisone have been identified in human studies, and how do they differ from prednisone?
Meprednisone undergoes hepatic conversion to active metabolites via:
- 6α-hydroxylation (major pathway, mediated by CYP3A4).
- C20 ketone reduction to 20β-dihydro derivatives.
- 11β-hydroxysteroid dehydrogenase (HSD) activity , though its 16α-methyl group slows this conversion compared to prednisone.
Advanced LC-MS/MS workflows (e.g., product ion scans, derivatization for GC-MS) are critical to detect low-abundance metabolites like 16β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione .
Advanced: How can researchers differentiate meprednisone from its stereoisomers or structural analogs (e.g., dexamethasone)?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves 16α-methyl vs. 16β-methyl isomers.
- Isotopic labeling : Deuterated internal standards (e.g., dexamethasone-d4) aid in distinguishing cross-reactivity in immunoassays .
- Fragmentation patterns in MS/MS : Meprednisone shows distinct m/z 357→147 transitions vs. dexamethasone’s m/z 392→373 .
Advanced: What stability challenges arise during formulation studies of meprednisone, and how are they mitigated?
Meprednisone is prone to:
- Photo-oxidation at the 1,4-diene moiety.
- Hydrolysis of the 21-hydroxyl group under acidic conditions.
Stress testing (ICH Q1A guidelines) under UV light, heat (40–60°C), and varying pH identifies degradation products. Stabilization strategies include lyophilization, antioxidant additives (e.g., BHT), and opaque packaging .
Advanced: What microbial transformation models are applicable for studying meprednisone’s bioactivity?
Cunninghamella elegans and Fusarium lini are used to simulate human metabolism. Key reactions include:
- 1,4-diene reduction to pregnane analogs.
- Hydroxylation at C6 or C11 .
These models help identify metabolites with enhanced anti-inflammatory activity or reduced glucocorticoid receptor binding .
Advanced: How do impurities in meprednisone impact pharmacological activity, and what thresholds are acceptable?
Impurities like 17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione (deltacortinene) may exhibit off-target mineralocorticoid effects. Pharmacopeial limits (e.g., USP) cap individual impurities at ≤0.5% and total impurities ≤2.0%. LC-MS impurity profiling must use orthogonal methods (e.g., charged aerosol detection) for non-UV-active compounds .
Advanced: What in vitro assays best characterize meprednisone’s receptor binding affinity and selectivity?
- Glucocorticoid receptor (GR) transactivation assays using luciferase reporters in HEK293 cells.
- Competitive binding assays with radiolabeled dexamethasone to measure IC50.
Meprednisone’s 16α-methyl group reduces GR binding by ~30% compared to prednisolone but enhances tissue retention .
Advanced: How does the 16α-methyl group influence meprednisone’s pharmacokinetics compared to non-methylated analogs?
The 16α-methyl group:
- Slows hepatic clearance (t1/2 = 2–3 hrs vs. 1 hr for prednisone).
- Reduces plasma protein binding (75% vs. 90% for cortisol) due to steric hindrance.
Population PK models incorporating CYP3A4 genetic polymorphisms are recommended for dose optimization .
Advanced: What comparative efficacy data exist for meprednisone vs. newer synthetic glucocorticoids in preclinical models?
In murine collagen-induced arthritis models, meprednisone showed:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
